An In-Depth Technical Guide to (Ethoxycarbonylmethyl)dimethylsulfonium bromide: Properties, Reactivity, and Application
An In-Depth Technical Guide to (Ethoxycarbonylmethyl)dimethylsulfonium bromide: Properties, Reactivity, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent for Modern Organic Synthesis
(Ethoxycarbonylmethyl)dimethylsulfonium bromide is a quaternary sulfonium salt that serves as a pivotal precursor in organic synthesis. While stable as a crystalline solid, its true synthetic value is realized upon deprotonation, yielding a stabilized sulfur ylide. This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction, a cornerstone transformation for the stereoselective synthesis of epoxides and cyclopropanes from carbonyl compounds.[1][2] Its applications are crucial in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed reaction mechanisms, field-proven experimental protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.
Physicochemical and Spectroscopic Profile
Accurate identification and handling of (Ethoxycarbonylmethyl)dimethylsulfonium bromide are paramount for successful and reproducible experimentation. The compound is a white to off-white crystalline solid that is notably hygroscopic, necessitating storage in a tightly sealed container in a dry environment to prevent degradation.[3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₃BrO₂S | [4][5] |
| Molecular Weight | 229.14 g/mol | [2] |
| CAS Number | 5187-82-6 | |
| Appearance | White to off-white crystalline powder or solid | [2][5] |
| Melting Point | 90-94 °C (literature) | [2] |
| Sensitivity | Hygroscopic | [3] |
| Solubility | Soluble in polar organic solvents and water | [3][6] |
| Storage | Store at room temperature in a dry, well-ventilated place | [3] |
Note: Minor variations in molecular weight (229.13 to 231.15 g/mol ) are reported across different suppliers.[4]
Spectroscopic Characterization
While specific spectral data is not widely published in primary literature, vendor-supplied information confirms that the material's identity is verified by standard spectroscopic methods. For a research setting, the following characteristic peaks would be expected:
-
¹H NMR: Resonances corresponding to the two equivalent methyl groups attached to the sulfur atom (singlet), the methylene group adjacent to the sulfur (singlet), the methylene group of the ethyl ester (quartet), and the methyl group of the ethyl ester (triplet).
-
¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the two methylene carbons, and the two methyl carbons.
-
FTIR (KBr Pellet): A strong absorption band for the C=O stretch of the ester group (typically ~1730 cm⁻¹), along with C-H stretching and bending vibrations for the alkyl groups and C-O stretching bands.
Core Reactivity: The Johnson-Corey-Chaykovsky Reaction
The primary utility of (Ethoxycarbonylmethyl)dimethylsulfonium bromide lies in its role as a precursor to a stabilized sulfur ylide for the Johnson-Corey-Chaykovsky reaction.[7][8] This reaction is a powerful alternative to traditional olefin epoxidation methods, as it allows for the direct conversion of a carbonyl group into an epoxide.[7]
Ylide Generation: The Crucial Deprotonation Step
The reaction is initiated by the in situ deprotonation of the sulfonium salt using a strong base. The protons on the methylene carbon (α- to the sulfur and the carbonyl group) are acidic due to the inductive electron-withdrawing effects of both the positively charged sulfur atom and the adjacent ethoxycarbonyl group. The ethoxycarbonyl group plays a crucial role in stabilizing the resulting carbanion through resonance, making this ylide less reactive and more selective than non-stabilized ylides like dimethylsulfonium methylide.
Caption: Generation of the stabilized sulfur ylide.
Reaction Mechanism with Carbonyls: Epoxide Formation
Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbon of an aldehyde or ketone. This addition forms a betaine intermediate. Unlike the analogous Wittig reaction where a stable phosphine oxide drives the reaction towards olefination, the sulfur-oxygen bond is not as strong. Instead, the resulting alkoxide in the betaine intermediate undergoes a subsequent intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfonium group. Dimethyl sulfide, a good leaving group, is displaced, resulting in the formation of a three-membered epoxide ring.[7]
Caption: Mechanism of epoxide formation.
The use of a stabilized ylide, such as the one derived from the title compound, generally favors the formation of trans-epoxides when reacting with aldehydes, a critical consideration for stereoselective synthesis.[7]
Experimental Protocols
Protocol 1: Synthesis of (Ethoxycarbonylmethyl)dimethylsulfonium bromide
This procedure outlines the synthesis via a direct Sₙ2 reaction. The synthesis of sulfonium salts is typically achieved by reacting a thioether with an alkyl halide.[6]
Materials:
-
Dimethyl sulfide (Me₂S)
-
Ethyl bromoacetate
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl sulfide (1.0 equivalent) in anhydrous acetone.
-
Addition of Alkyl Halide: To the stirred solution, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.
-
Reaction: Stir the mixture at room temperature. The sulfonium salt will begin to precipitate as a white solid. The reaction can be monitored by TLC and is typically complete within 24 hours.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum to yield (Ethoxycarbonylmethyl)dimethylsulfonium bromide. Store immediately in a desiccator due to its hygroscopic nature.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent side reactions and to ensure the product is isolated in a dry state, given its hygroscopicity.
-
Choice of Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction while allowing the salt product to precipitate, driving the reaction to completion. Diethyl ether is used for washing as the product is insoluble in it, ensuring efficient removal of non-polar starting materials.
Protocol 2: Epoxidation of Benzaldehyde (Model Reaction)
This protocol describes the in situ generation of the ylide and its subsequent reaction with a model aldehyde.
Materials:
-
(Ethoxycarbonylmethyl)dimethylsulfonium bromide
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for a typical Corey-Chaykovsky epoxidation.
Step-by-Step Procedure:
-
Reaction Setup: Suspend (Ethoxycarbonylmethyl)dimethylsulfonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The mixture will typically turn yellow, indicating the formation of the ylide. Stir for 30-60 minutes at 0 °C.
-
Carbonyl Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure epoxide product.
Causality and Self-Validation:
-
Base Selection: KOtBu is a strong, non-nucleophilic base suitable for deprotonation without competing side reactions. Anhydrous conditions are critical as the ylide and base are moisture-sensitive.
-
Temperature Control: The initial low temperature (0 °C) controls the exothermic ylide formation. Allowing the reaction to warm to room temperature provides the necessary energy for the reaction to proceed to completion.
-
Aqueous Work-up: The NH₄Cl quench neutralizes the excess base and protonates the alkoxide intermediates. The subsequent washes remove water-soluble salts and impurities.
Application in Pharmaceutical and Natural Product Synthesis
The Corey-Chaykovsky reaction is a powerful tool for installing epoxide functionalities, which are versatile intermediates that can be opened by various nucleophiles. This strategy has been employed in the total synthesis of numerous complex molecules and pharmaceutical agents.[9][10][11] For instance, the stereoselective construction of epoxide rings is a key step in building the core structures of tetracyclic diterpenes and various alkaloids.[9][11]
Safety and Handling
(Ethoxycarbonylmethyl)dimethylsulfonium bromide is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and prevent contact with skin and eyes.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents. As it is hygroscopic, avoid exposure to moisture and air.[3]
References
-
Sulfonium. In: Wikipedia; 2023. Accessed November 20, 2023. [Link]
-
Johnson–Corey–Chaykovsky reaction. In: Wikipedia; 2023. Accessed November 20, 2023. [Link]
- Yavari I, Zare H. Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products. Curr. Org. Synth. 2021;18(1):2-20. doi:10.2174/1570179417999201020155050
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Soluble and Red-Shifted Sulfonium Salts. RadTech Report. Accessed November 20, 2023. [Link]
- Das B, Banerjee J, Patel P. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Org. Biomol. Chem. 2022;20(44):8574-8595. doi:10.1039/D2OB01639A
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Supporting Information. Wiley-VCH. Accessed November 20, 2023. [Link]
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(Ethoxycarbonylmethyl)dimethylsulfonium bromide. MySkinRecipes. Accessed November 20, 2023. [Link]
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Corey-Chaykovsky Reaction. Organic Chemistry Portal. Accessed November 20, 2023. [Link]
- Ito H, Willson CG, Frechet JMJ. Sulfonium salts having acid-labile groups. US5191124A. Published March 2, 1993. Accessed November 20, 2023.
- House HO, Chu CY, Wilkins JM, Umen MJ. The chemistry of carbanions. 24. The addition of organocopper(I) reagents to alpha,beta-acetylenic esters. J. Org. Chem. 1975;40(10):1460-1469. doi:10.1021/jo00898a022
- Reid EE, Ruhoff JR, Burnett RE. Ethyl Bromoacetate. Org. Synth. 1935;15:24. doi:10.15227/orgsyn.015.0024
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(Ethoxycarbonylmethyl)dimethylsulfonium bromide. MySkinRecipes. Accessed November 20, 2023. [Link]
- Grivani G, Kakanejadifard A, Ebrahimi M. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Cryst. Growth Des. 2012;12(5):2276-2285. doi:10.1021/cg201582t
- Bull JA, Charette AB. Synthetic Applications of Sulfonium Salts. Synthesis. 2007;(1):1-26. doi:10.1055/s-2006-950371
- Marfat A, McGuirk PR, Helquist P. 1,4-Undecadiene, 5-ethyl-, (E)-. Org. Synth. 1979;59:197. doi:10.15227/orgsyn.059.0197
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(Ethoxycarbonylmethyl)dimethylsulfonium bromide (97%). Amerigo Scientific. Accessed November 20, 2023. [Link]
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Synthesis of 3-acetoxy-4-bromo-2,7-dimethoxy-10-methyl-10H-phenothiazine. Molbase. Accessed November 20, 2023. [Link]
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